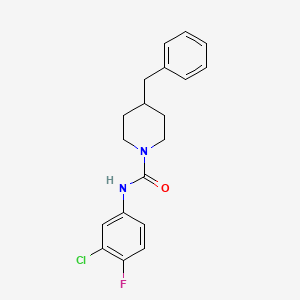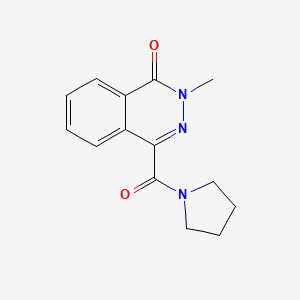
2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone involves the inhibition of protein kinase activity. This compound binds to the ATP-binding site of protein kinases, preventing the enzymes from phosphorylating their substrates. This inhibition of protein kinase activity can lead to a range of downstream effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone has been found to have a range of biochemical and physiological effects. One of the most significant effects is the inhibition of cell proliferation. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has been found to induce apoptosis in cancer cells, further highlighting its potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone in lab experiments is its specificity for protein kinases. This compound has been shown to selectively inhibit the activity of protein kinases, making it a valuable tool for investigating the role of these enzymes in disease. Additionally, this compound has been found to have low toxicity, making it a safe and effective tool for research.
However, there are also limitations to using 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone in lab experiments. One limitation is the potential for off-target effects. While this compound has been shown to be selective for protein kinases, there is still a risk of off-target effects that could confound experimental results. Additionally, this compound may not be effective in all experimental systems, as the activity of protein kinases can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone. One area of interest is the development of more potent and selective inhibitors of protein kinases. Additionally, researchers are exploring the use of this compound in combination with other therapeutic agents for cancer treatment. Finally, there is ongoing research into the role of protein kinases in various diseases, including cancer, Alzheimer's disease, and diabetes, and 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone is a valuable tool for investigating these processes.
Conclusion:
In conclusion, 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone is a valuable tool for scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. While there are limitations to using this compound in lab experiments, the specificity and low toxicity of 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone make it a safe and effective tool for research. With ongoing research into the role of protein kinases in disease, 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone will continue to be an important tool for investigating these processes.
Métodos De Síntesis
The synthesis of 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone involves the reaction of 2-methyl-4-nitrophthalic anhydride with pyrrolidine. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to yield pure 2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone.
Aplicaciones Científicas De Investigación
2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone has been found to have a range of scientific research applications. One of the most significant applications is in the study of protein kinases. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in regulating various cellular processes. By inhibiting protein kinase activity, researchers can investigate the role of these enzymes in disease and develop new therapeutic strategies.
Propiedades
IUPAC Name |
2-methyl-4-(pyrrolidine-1-carbonyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-13(18)11-7-3-2-6-10(11)12(15-16)14(19)17-8-4-5-9-17/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFBTASVUDMPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(1-pyrrolidinylcarbonyl)-1(2H)-phthalazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

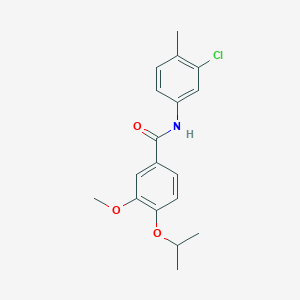
![2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5730484.png)
![N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)

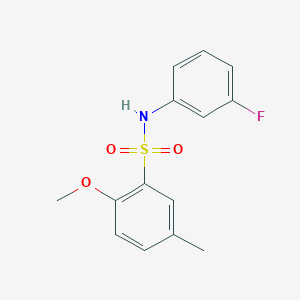
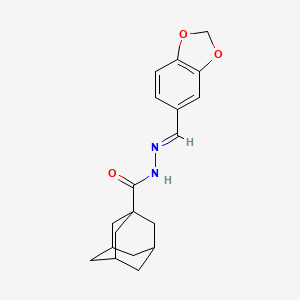
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)
![methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730534.png)
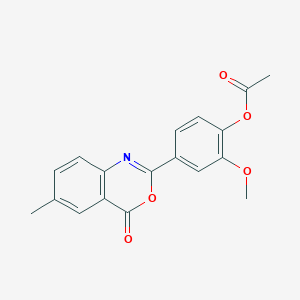

![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)
